Pyridine, 2-(bromomethyl)-6-(difluoromethyl)-
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Overview
Description
2-(Bromomethyl)-6-(difluoromethyl)pyridine is a heterocyclic organic compound that features both bromomethyl and difluoromethyl functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-6-(difluoromethyl)pyridine typically involves the bromination of 6-(difluoromethyl)pyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination techniques with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-(difluoromethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Radical Reactions: The compound can participate in radical reactions, particularly involving the difluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Radical Reactions: Radical initiators such as AIBN or benzoyl peroxide are used under thermal or photochemical conditions.
Major Products
Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and aminomethyl derivatives.
Radical Reactions: Products can vary widely depending on the specific radical conditions and substrates used.
Scientific Research Applications
2-(Bromomethyl)-6-(difluoromethyl)pyridine has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly for compounds that require specific functional groups for activity.
Mechanism of Action
The mechanism of action for 2-(bromomethyl)-6-(difluoromethyl)pyridine largely depends on the type of reaction it undergoes:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center.
Radical Reactions: The difluoromethyl group can participate in radical reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)pyridine: Lacks the difluoromethyl group, making it less reactive in radical reactions.
6-(Difluoromethyl)pyridine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
Difluoromethyl 2-pyridyl sulfone: A versatile reagent used in gem-difluoroolefination and other transformations
Uniqueness
2-(Bromomethyl)-6-(difluoromethyl)pyridine is unique due to the presence of both bromomethyl and difluoromethyl groups, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic organic chemistry.
Properties
Molecular Formula |
C7H6BrF2N |
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Molecular Weight |
222.03 g/mol |
IUPAC Name |
2-(bromomethyl)-6-(difluoromethyl)pyridine |
InChI |
InChI=1S/C7H6BrF2N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2 |
InChI Key |
JYSWJYZWSPYQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)F)CBr |
Origin of Product |
United States |
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